molecular formula C19H22ClNO3 B12111444 Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester CAS No. 937685-34-2

Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester

Cat. No.: B12111444
CAS No.: 937685-34-2
M. Wt: 347.8 g/mol
InChI Key: LHPDFCJFTWKHQU-UHFFFAOYSA-N
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Description

Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester is a complex organic compound with a molecular formula of C18H22ClNO3. This compound is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a methyl ester group, along with a butylamino side chain linked to a methylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester typically involves multiple steps One common method starts with the chlorination of benzoic acid to introduce the chlorine atom at the 3-position This is followed by esterification to form the methyl esterFinally, the methylphenoxy group is introduced through an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into simpler components.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorine atom and the amino group can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-chloro-, methyl ester: This compound is structurally similar but lacks the butylamino and methylphenoxy groups.

    Methyl 3-chlorobenzoate: Another similar compound, differing mainly in the absence of the butylamino side chain.

Uniqueness

The presence of the butylamino and methylphenoxy groups in benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from simpler analogs .

Properties

CAS No.

937685-34-2

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

methyl 3-chloro-2-[4-(2-methylphenoxy)butylamino]benzoate

InChI

InChI=1S/C19H22ClNO3/c1-14-8-3-4-11-17(14)24-13-6-5-12-21-18-15(19(22)23-2)9-7-10-16(18)20/h3-4,7-11,21H,5-6,12-13H2,1-2H3

InChI Key

LHPDFCJFTWKHQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCCNC2=C(C=CC=C2Cl)C(=O)OC

Origin of Product

United States

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